molecular formula C12H7N5O4 B2839887 (Z)-2-amino-3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-2-butenedinitrile CAS No. 1020251-94-8

(Z)-2-amino-3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-2-butenedinitrile

Cat. No.: B2839887
CAS No.: 1020251-94-8
M. Wt: 285.219
InChI Key: DDXICRIRDVJOPD-UHFFFAOYSA-N
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Description

The compound (Z)-2-amino-3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-2-butenedinitrile is a Schiff base derivative featuring a conjugated enedinitrile backbone and a nitro-substituted 1,3-benzodioxole moiety. Its molecular structure is characterized by:

  • A Z-configuration around the enedinitrile group (C=C bond).
  • An E-configuration at the imine bond (C=N) linking the benzodioxol ring to the enedinitrile system.
  • A planar 1,3-benzodioxol ring with a nitro group at the 5-position, inducing electron-withdrawing effects .

For example, similar compounds (e.g., (Z)-2-amino-3-[(E)-benzylideneamino]-but-2-enedinitrile) are prepared by refluxing aldehydes with diamino precursors in methanol, followed by crystallization .

Properties

IUPAC Name

2-amino-3-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]but-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N5O4/c13-3-8(15)9(4-14)16-5-7-1-11-12(21-6-20-11)2-10(7)17(18)19/h1-2,5H,6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXICRIRDVJOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC(=C(C#N)N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-amino-3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-2-butenedinitrile is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a 6-nitro-1,3-benzodioxole moiety, an amino group, and two nitrile functionalities, which may contribute to its reactivity and biological properties.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

C12H7N5O4\text{C}_{12}\text{H}_{7}\text{N}_{5}\text{O}_{4}

This compound features a distinctive arrangement of functional groups that enhance its electrophilic character, particularly due to the presence of the nitro group. Such structural attributes are crucial for understanding its interaction with biological targets.

Antitumor Activity

Recent studies have explored the antitumor potential of compounds structurally related to this compound. For instance, derivatives containing similar functional groups have shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) have demonstrated that compounds with similar structural motifs can effectively reduce cell viability and induce apoptosis .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Activity Type
Compound AA5496.26Antitumor
Compound BHCC82720.46Antitumor
Compound CNCI-H35816.00Antitumor

Antimicrobial Activity

In addition to antitumor effects, compounds similar to this compound have been evaluated for antimicrobial properties. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed significant antibacterial activity for several derivatives . The presence of the nitro group is hypothesized to enhance interaction with microbial targets.

The biological activity of this compound may involve several mechanisms:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA structures, disrupting replication and transcription processes.
  • Minor Groove Binding : Some derivatives bind preferentially in the minor groove of DNA, influencing gene expression and cellular proliferation.
  • Electrophilic Attack : The electrophilic nature imparted by the nitro group may facilitate reactions with nucleophilic sites in biomolecules.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study 1 : A study evaluated the effects of related compounds on tumor growth in xenograft models, demonstrating significant tumor regression associated with treatment.
  • Case Study 2 : Research on antimicrobial activity revealed that certain derivatives exhibited selective toxicity against pathogenic bacteria while sparing normal flora.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

(a) (Z)-2-Amino-3-[(E)-Benzylideneamino]-But-2-Enedinitrile
  • Structure : Replaces the nitrobenzodioxol group with a simple benzylidene moiety.
  • Key Differences :
    • Lacks the electron-withdrawing nitro group, reducing polarization of the imine bond.
    • Exhibits weaker intermolecular interactions (N–H···N hydrogen bonds vs. C–H···O in nitro-containing analogues) .
  • Crystallography : Forms chains along the [100] axis via N–H···N bonds, contrasting with the layered packing in nitrobenzodioxol derivatives .
(b) 2-[(6-Nitro-1,3-Benzodioxol-5-yl)Methylidene]Malononitrile
  • Structure: Replaces the amino group with a malononitrile moiety.
  • Key Differences: Absence of the amino group eliminates N–H hydrogen bonding, leading to weaker intermolecular forces. C–H···O interactions dominate, creating R₂²(6) and R₂²(12) graph-set motifs .
(c) (2Z)-2-Amino-3-[(E)-[(3,4-Dihydroxyphenyl)Methylidene]Amino]But-2-Enedinitrile
  • Structure : Substitutes nitrobenzodioxol with a dihydroxyphenyl group.
  • Key Differences :
    • Hydroxyl groups enable stronger O–H···N hydrogen bonding, increasing solubility in polar solvents.
    • Reduced planarity due to steric hindrance from hydroxyl substituents .

Physicochemical and Crystallographic Properties

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Dominant Intermolecular Interactions Crystallographic Features
Target Compound (Z)-2-Amino-3-{[(E)-(6-Nitro-1,3-Benzodioxol-5-yl)...} C₁₁H₇N₅O₄ 289.21 Nitrobenzodioxol, Amino N–H···N, C–H···O Planar layers, π-π stacking
(Z)-2-Amino-3-[(E)-Benzylideneamino]-But-2-Enedinitrile C₁₁H₈N₄ 196.21 Benzylidene, Amino N–H···N Chains along [100] axis
2-[(6-Nitro-1,3-Benzodioxol-5-yl)Methylidene]Malononitrile C₁₁H₅N₃O₄ 243.17 Nitrobenzodioxol C–H···O R₂²(6/12) motifs
(2Z)-2-Amino-3-[(E)-[(3,4-Dihydroxyphenyl)Methylidene]Amino]But-2-Enedinitrile C₁₁H₈N₄O₂ 228.21 Dihydroxyphenyl, Amino O–H···N, N–H···N Disrupted planarity

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in the target compound enhances molecular planarity and stabilizes charge distribution, critical for π-π stacking in crystal lattices .
  • Hydrogen Bonding: Amino groups facilitate N–H···N interactions, while nitro or hydroxyl substituents introduce additional C–H···O or O–H···N bonds, altering packing efficiency .
  • Solubility: Hydroxyl-containing analogues (e.g., dihydroxyphenyl derivative) exhibit higher polarity and solubility in ethanol or water compared to nitrobenzodioxol derivatives .

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